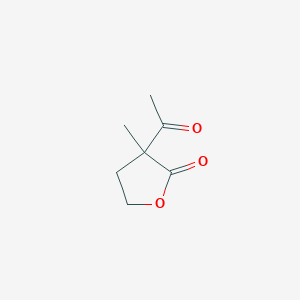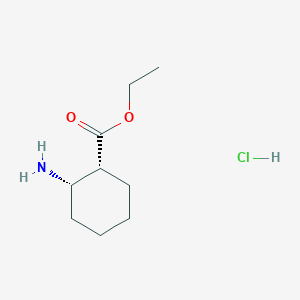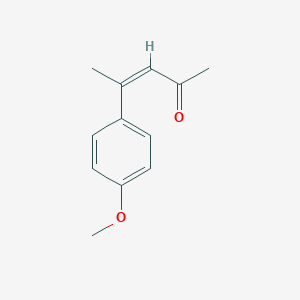
4-(Methoxyphenyl)pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxyphenyl)pent-3-en-2-one, also known as MPPEN, is a chemical compound that belongs to the class of chalcones. It is a yellowish powder that is soluble in organic solvents. MPPEN has been of interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 4-(Methoxyphenyl)pent-3-en-2-one is not fully understood. However, it has been proposed that 4-(Methoxyphenyl)pent-3-en-2-one exerts its pharmacological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 4-(Methoxyphenyl)pent-3-en-2-one has been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. 4-(Methoxyphenyl)pent-3-en-2-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
4-(Methoxyphenyl)pent-3-en-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in animal models of oxidative stress. 4-(Methoxyphenyl)pent-3-en-2-one has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-(Methoxyphenyl)pent-3-en-2-one has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Methoxyphenyl)pent-3-en-2-one has several advantages for lab experiments. It is readily available and can be synthesized through a simple reaction. 4-(Methoxyphenyl)pent-3-en-2-one is stable under normal laboratory conditions and can be stored for long periods without degradation. However, 4-(Methoxyphenyl)pent-3-en-2-one has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. 4-(Methoxyphenyl)pent-3-en-2-one is also sensitive to light and air, which can lead to degradation over time.
Orientations Futures
4-(Methoxyphenyl)pent-3-en-2-one has several potential future directions for research. It can be used as a starting material for the synthesis of novel bioactive compounds with improved pharmacological activities. 4-(Methoxyphenyl)pent-3-en-2-one can also be modified to improve its solubility and stability, which can enhance its potential applications in various fields. Further studies are needed to fully understand the mechanism of action of 4-(Methoxyphenyl)pent-3-en-2-one and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 4-(Methoxyphenyl)pent-3-en-2-one is a chemical compound that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. It can be synthesized through a simple reaction and has been found to exhibit various pharmacological activities. 4-(Methoxyphenyl)pent-3-en-2-one has several advantages for lab experiments but also has some limitations. Further studies are needed to fully understand the potential applications of 4-(Methoxyphenyl)pent-3-en-2-one and its mechanism of action.
Méthodes De Synthèse
4-(Methoxyphenyl)pent-3-en-2-one can be synthesized through the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and pent-3-en-2-one. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as ethanol or water. The resulting product is purified through recrystallization or chromatography.
Applications De Recherche Scientifique
4-(Methoxyphenyl)pent-3-en-2-one has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit various pharmacological activities such as anti-inflammatory, antioxidant, and anticancer properties. 4-(Methoxyphenyl)pent-3-en-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. 4-(Methoxyphenyl)pent-3-en-2-one has been used as a starting material for the synthesis of various bioactive compounds such as flavonoids, pyrazoles, and pyrimidines.
Propriétés
Numéro CAS |
1322-26-5 |
|---|---|
Nom du produit |
4-(Methoxyphenyl)pent-3-en-2-one |
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(Z)-4-(4-methoxyphenyl)pent-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-9(8-10(2)13)11-4-6-12(14-3)7-5-11/h4-8H,1-3H3/b9-8- |
Clé InChI |
HFUPMRKRTANEQU-HJWRWDBZSA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/C1=CC=C(C=C1)OC |
SMILES |
CC(=CC(=O)C)C1=CC=C(C=C1)OC |
SMILES canonique |
CC(=CC(=O)C)C1=CC=C(C=C1)OC |
Autres numéros CAS |
1322-26-5 |
Synonymes |
4-(methoxyphenyl)pent-3-en-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



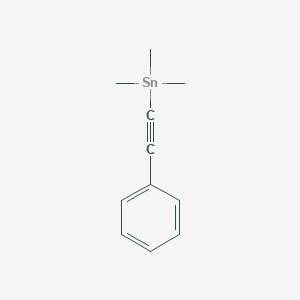
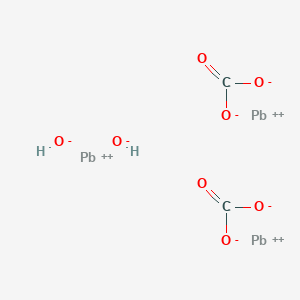

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)

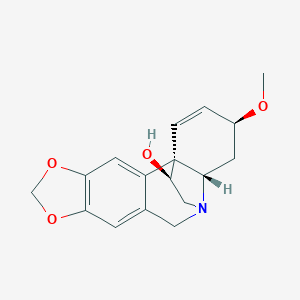
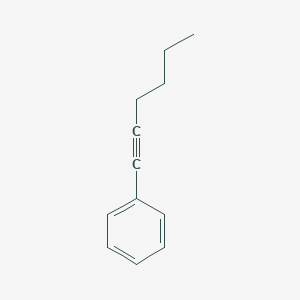
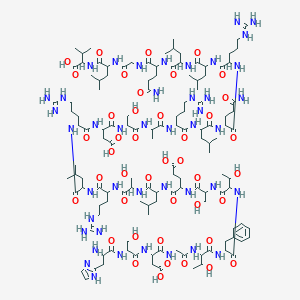
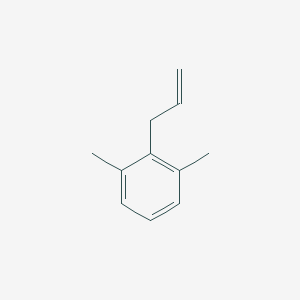
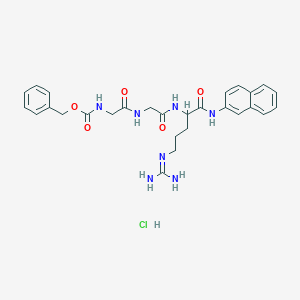
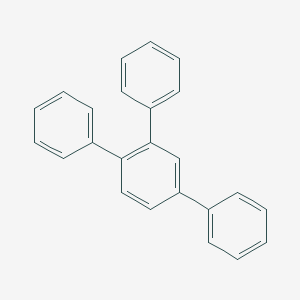
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
